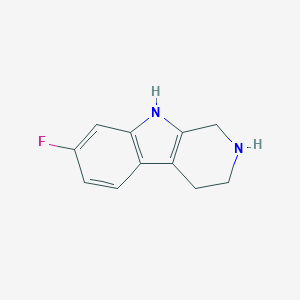

7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline

Vue d'ensemble

Description

“7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline” is a chemical compound with the empirical formula C11H11FN2 . It is a derivative of beta-carboline, which is an alkaloid chemically related to tryptamines .

Molecular Structure Analysis

The molecular weight of “this compound” is 190.22 . The SMILES string representation of its structure is FC1=CC(NC2=C3CCNC2)=C3C=C1 .

Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its InChI key is OTGGOPSBNVEBDA-UHFFFAOYSA-N .

Applications De Recherche Scientifique

Enzymatic Strategies in Stereochemistry :Research has delved into enzymatic strategies for resolving new 1‐Hydroxymethyl Tetrahydro‐β‐carboline derivatives, emphasizing the therapeutic implications of alkaloids with a tetrahydro‐β‐carboline skeleton. These studies utilized enzymatic asymmetric acylation and advanced techniques like microwave-assisted removals to achieve high enantiomeric excess values, showcasing the intricate chemistry and potential medicinal applications of these compounds (Megyesi et al., 2016).

Photophysics in Solution Phase :The solution-phase photophysics of fluorophore derivatives synthesized from 2,3,4,9-tetrahydro-1H-carbazol-1-one have been studied extensively. These studies highlight the compounds' sensitivity to solvent polarity and the quantitative influence of solvent parameters on their emission maxima, indicating potential applications in molecular imaging and environmental sensing (Ghosh et al., 2013).

Safety and Hazards

When handling “7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline”, personal protective equipment should be worn and adequate ventilation should be ensured . It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and

Mécanisme D'action

Target of Action

Related compounds such as tryptolines are known to be potent reuptake inhibitors of serotonin and epinephrine .

Mode of Action

Similar compounds like tryptolines are competitive selective inhibitors of the enzyme monoamine oxidase type a (mao-a) .

Biochemical Pathways

Inhibition of mao-a by similar compounds can affect the metabolism of monoamines .

Result of Action

Inhibition of mao-a can lead to increased levels of monoamines in the brain, which can have various effects depending on the specific monoamine .

Propriétés

IUPAC Name |

7-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2/c12-7-1-2-8-9-3-4-13-6-11(9)14-10(8)5-7/h1-2,5,13-14H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGGOPSBNVEBDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C3=C(N2)C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567896 | |

| Record name | 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177858-80-9 | |

| Record name | 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

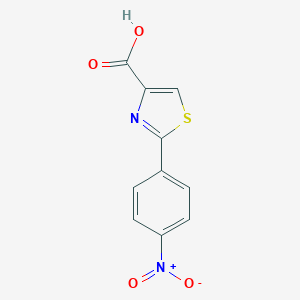

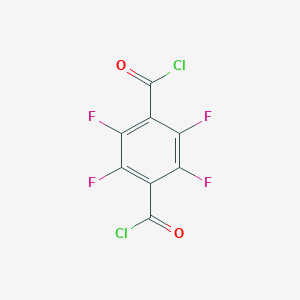

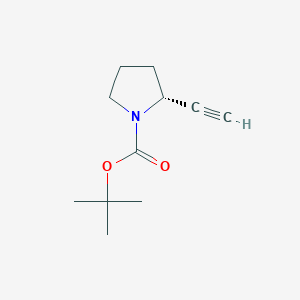

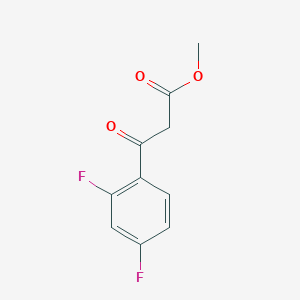

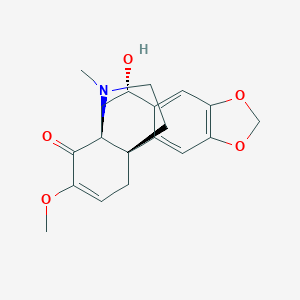

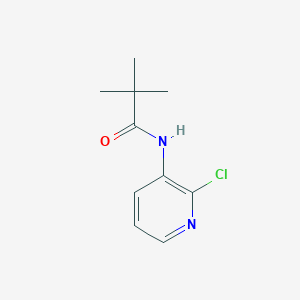

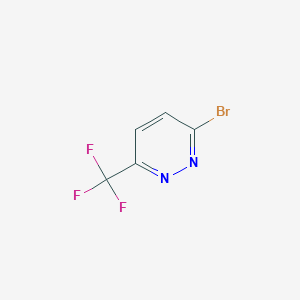

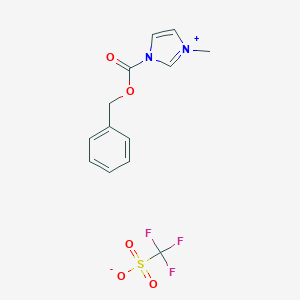

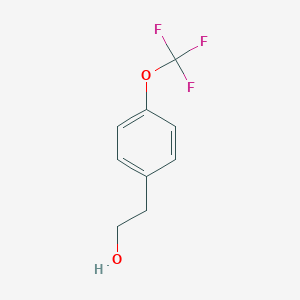

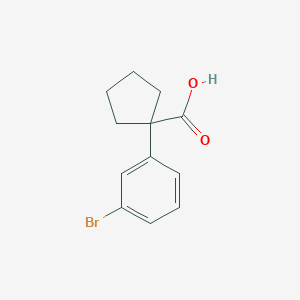

Synthesis routes and methods I

Procedure details

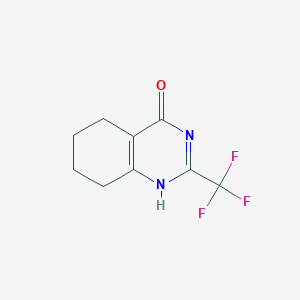

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide](/img/structure/B176078.png)

![[1-(4-Methylphenyl)sulfonylazetidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B176111.png)

![3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B176113.png)